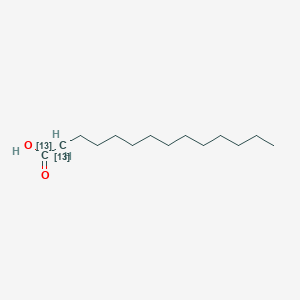

(1,2-13C2)tetradecanoic acid

Vue d'ensemble

Description

It is a common saturated fatty acid found in various natural sources such as nutmeg, palm kernel oil, coconut oil, and butter fat. The compound is characterized by the presence of two carbon-13 isotopes at the first and second carbon positions, making it useful in various scientific studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of myristic acid-1,2-13C2 typically involves the incorporation of carbon-13 isotopes into the myristic acid molecule. This can be achieved through the use of labelled precursors such as 13C-labelled methanol and 13C-labelled bromoacetic acid. The reaction conditions often involve standard organic synthesis techniques, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of myristic acid-1,2-13C2 is generally carried out by specialized chemical companies that have the capability to handle isotopic labelling. The process involves the large-scale synthesis of the compound using labelled precursors and purification techniques to ensure high isotopic purity and chemical purity .

Analyse Des Réactions Chimiques

Enzymatic Desaturation and Biosynthetic Pathways

(1,2-<sup>13</sup>C<sub>2</sub>)Tetradecanoic acid serves as a critical probe for studying Δ11-desaturase activity in insects. In Manduca sexta, the enzyme MsexD3 catalyzes the conversion of tetradecanoic acid (14:0) into Z11-14:1 and E11-14:1 fatty acids via stereospecific dehydrogenation. Isotopic labeling confirmed that the <sup>13</sup>C atoms at positions 1 and 2 are retained in the unsaturated products, validating the enzyme’s substrate specificity and regioselectivity .

Key Findings :

-

Δ11-Desaturase Activity : MsexD3 produces Z11-14:1 and E11-14:1 with >95% specificity.

-

Competing Pathways : MsexD5 generates Z11,E13-16:2, highlighting divergent desaturase functions in the same organism .

β-Oxidation and Microbial Degradation

Under anaerobic sulfate-reducing conditions, (1,2-<sup>13</sup>C<sub>2</sub>)tetradecanoic acid undergoes β-oxidation and carboxylation. In microbial consortia, labeled hexadecane ([1,2-<sup>13</sup>C<sub>2</sub>]C<sub>16</sub>) is degraded to tetradecanoic acid (C<sub>14</sub>) via:

-

Fumarate Addition : Forms methylalkylsuccinic acid intermediates.

-

Carboxylation : Produces odd-chain carboxylic acids (e.g., pentadecanoic acid) .

Metabolite Profile :

| Substrate | Primary Metabolites | Mass Spectral Fragments (m/z) |

|---|---|---|

| [1,2-<sup>13</sup>C<sub>2</sub>]C<sub>16</sub> | [<sup>13</sup>C<sub>2</sub>]Tetradecanoic acid | 300 (M<sup>+</sup>), 285, 145, 132 |

| [<sup>13</sup>C<sub>2</sub>]4-Methyloctadecanoic acid | 488 (M<sup>+</sup>), 473, 358 |

Isotopic Tracer in PFAS Analysis

(1,2-<sup>13</sup>C<sub>2</sub>)Tetradecanoic acid (M2PFTeDA) is employed as a recovery standard in quantifying perfluoroalkyl substances (PFAS). Its stability under acidic and thermal conditions ensures accurate calibration in LC-MS workflows .

Analytical Performance :

Environmental Degradation and Byproducts

In wastewater treatment, (1,2-<sup>13</sup>C<sub>2</sub>)tetradecanoic acid resists biodegradation but transforms into shorter-chain perfluorocarboxylic acids (PFCAs) under advanced oxidation. Key byproducts include:

Applications De Recherche Scientifique

PFAS Detection and Analysis

(1,2-13C2)tetradecanoic acid is primarily used as a standard in the analysis of per- and polyfluoroalkyl substances (PFAS) in environmental samples. Its isotopic labeling aids in the quantification of PFAS compounds in complex matrices such as:

- Aqueous Samples : Groundwater, surface water, wastewater

- Solid Samples : Soil, sediment, biosolids

- Tissue Samples : Fish and other biota

The compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, enhancing the accuracy of PFAS measurements across different environmental matrices .

Method Development for Environmental Monitoring

The compound has been integral in developing standardized methods for PFAS detection. For instance, the U.S. Environmental Protection Agency (EPA) has utilized this compound in drafting Method 1633, which focuses on the analysis of PFAS in various environmental samples . This method includes rigorous validation studies that confirm the efficacy of using isotopically labeled standards for reliable quantification.

Isotope Dilution Techniques

In analytical chemistry, this compound is employed in isotope dilution techniques to improve the precision of concentration measurements. This approach is particularly useful when analyzing trace levels of PFAS in environmental samples where matrix effects can lead to inaccuracies .

Quality Control and Assurance

The compound is also used as a quality control standard during method validation processes. By comparing the recovery rates of this compound against known concentrations, researchers can assess the reliability and reproducibility of their analytical methods .

Case Study 1: Validation of EPA Method 1633

A comprehensive study was conducted to validate EPA Method 1633 using this compound as an internal standard. The study involved spiking various environmental matrices with known concentrations of PFAS and measuring recovery rates through LC-MS/MS analysis. Results showed consistent recoveries across different sample types, confirming the method's robustness .

Case Study 2: PFAS Contamination Assessment

Another significant application involved assessing PFAS contamination in groundwater sources near industrial sites. Samples were analyzed using methods incorporating this compound to quantify levels of various PFAS compounds accurately. The findings highlighted critical contamination levels that informed local regulatory actions .

Mécanisme D'action

The mechanism of action of myristic acid-1,2-13C2 involves its incorporation into biological systems where it can be tracked using nuclear magnetic resonance (NMR) spectroscopy. The carbon-13 isotopes allow for detailed studies of metabolic pathways and the interaction of fatty acids with proteins and other biomolecules. Molecular targets include enzymes involved in fatty acid metabolism and membrane proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Myristic acid: The unlabelled form of myristic acid.

Lauric acid: A saturated fatty acid with a similar structure but shorter carbon chain.

Palmitic acid: A saturated fatty acid with a longer carbon chain.

Uniqueness

(1,2-13C2)tetradecanoic acid is unique due to its isotopic labelling, which allows for its use in detailed metabolic studies and NMR spectroscopy. This makes it particularly valuable in research settings where precise tracking of fatty acid pathways is required .

Activité Biologique

(1,2-13C2)tetradecanoic acid, also known as myristic acid, is a saturated fatty acid with a 14-carbon chain. The isotopic labeling with carbon-13 allows for specific tracking in biological systems. This compound is of interest due to its various biological activities and implications in health and disease.

- Molecular Formula : C14H28O2

- Molar Mass : 228.37 g/mol

- Isotope Composition : Contains two carbon-13 isotopes, enhancing its utility in metabolic studies.

Metabolism and Bioavailability

Myristic acid is metabolized in the liver and can influence lipid metabolism. Studies show that it can affect the synthesis of triglycerides and phospholipids, impacting overall lipid profiles in the body. The incorporation of carbon-13 isotopes allows for enhanced tracking of metabolic pathways involving this fatty acid.

Anti-inflammatory Effects

Research indicates that myristic acid possesses anti-inflammatory properties. It has been shown to modulate the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases. For instance, a study demonstrated that myristic acid reduced interleukin-6 (IL-6) levels in macrophages, suggesting a potential therapeutic role in inflammatory conditions .

Effects on Lipid Profiles

Myristic acid has been linked to alterations in lipid profiles. It can increase low-density lipoprotein (LDL) cholesterol levels but may also enhance high-density lipoprotein (HDL) cholesterol under certain conditions. A study involving dietary myristic acid supplementation showed significant changes in lipid metabolism, highlighting its dual role in cardiovascular health .

Case Study 1: Myristic Acid and Cardiovascular Health

A clinical trial examined the effects of myristic acid on lipid profiles among participants with dyslipidemia. Participants consuming diets enriched with this compound showed a marked increase in HDL cholesterol levels while LDL levels remained stable. These findings suggest potential benefits for cardiovascular health when consumed in moderation .

Case Study 2: Myristic Acid's Role in Inflammation

In an experimental model of arthritis, administration of myristic acid led to reduced joint inflammation and pain scores compared to controls. The study measured cytokine levels before and after treatment, revealing a significant decrease in TNF-alpha and IL-6, which are markers of inflammation .

Data Tables

| Study | Sample Size | Treatment | Key Findings |

|---|---|---|---|

| Clinical Trial on Lipids | 100 | Myristic Acid Supplementation | Increased HDL; Stable LDL |

| Arthritis Model | 30 | Myristic Acid Administration | Reduced TNF-alpha and IL-6 |

Propriétés

IUPAC Name |

(1,2-13C2)tetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i13+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-SBAVNFSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583984 | |

| Record name | (1,2-~13~C_2_)Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287111-20-0 | |

| Record name | (1,2-~13~C_2_)Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myristic acid-1,2-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.